Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl-
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Overview
Description
Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl- is a complex organic compound that belongs to the pyridine family. Pyridine derivatives are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound features a pyridine ring substituted with a tert-butylphenyl group, a methyl group, and two propyl groups, making it a highly substituted and potentially versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Hantzsch pyridine synthesis is a well-known method that involves the condensation of an aldehyde, a β-ketoester, and ammonia. The reaction typically requires heating and can be catalyzed by acids or bases .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can be employed to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl- can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens, alkyl halides, and other electrophiles or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction and conditions used .
Scientific Research Applications
Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl- involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 4-(1,1-dimethylethyl)-: This compound has a similar structure but lacks the additional methyl and propyl groups, making it less sterically hindered.
Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-: This compound features a phenyl group instead of the tert-butylphenyl group, leading to different electronic and steric properties.
Uniqueness
Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl- is unique due to its highly substituted structure, which can influence its reactivity, solubility, and interaction with other molecules. The presence of multiple bulky groups can also affect its steric and electronic properties, making it a valuable compound for various applications .
Properties
CAS No. |
432556-33-7 |
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Molecular Formula |
C22H31N |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-6-methyl-3,4-dipropylpyridine |
InChI |
InChI=1S/C22H31N/c1-7-9-18-15-16(3)23-21(20(18)10-8-2)17-11-13-19(14-12-17)22(4,5)6/h11-15H,7-10H2,1-6H3 |
InChI Key |
RRZRFKRKPPIWHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=NC(=C1)C)C2=CC=C(C=C2)C(C)(C)C)CCC |
Origin of Product |
United States |
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